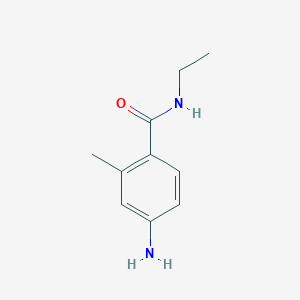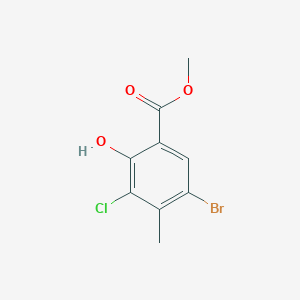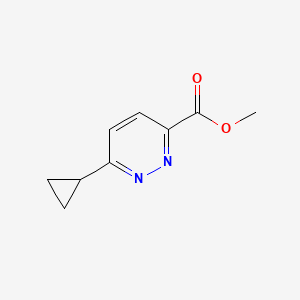
4-amino-N-ethyl-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-ethyl-2-methylbenzamide is an organic compound with the molecular formula C10H14N2O It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position, an ethyl group attached to the nitrogen atom, and a methyl group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-ethyl-2-methylbenzamide typically involves the condensation of 4-amino-2-methylbenzoic acid with ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. A common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, followed by the addition of ethylamine to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor containing a solid acid catalyst, such as diatomite earth immobilized with zirconium tetrachloride. The reactants are passed through the reactor under ultrasonic irradiation, which enhances the reaction rate and yield .
化学反応の分析
Types of Reactions: 4-Amino-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
科学的研究の応用
4-Amino-N-ethyl-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 4-amino-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
4-Amino-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.
4-Amino-2-methylbenzamide: Lacks the ethyl group on the nitrogen atom.
4-Amino-N-ethylbenzamide: Lacks the methyl group on the benzene ring.
Uniqueness: 4-Amino-N-ethyl-2-methylbenzamide is unique due to the presence of both an ethyl group on the nitrogen atom and a methyl group on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other benzamide derivatives .
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
4-amino-N-ethyl-2-methylbenzamide |
InChI |
InChI=1S/C10H14N2O/c1-3-12-10(13)9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) |
InChIキー |
YREYESUNBGAGBP-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=C(C=C(C=C1)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13910441.png)
![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)












